molecular formula C9H10ClN5 B14194864 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline CAS No. 922711-50-0

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline

Cat. No.: B14194864
CAS No.: 922711-50-0
M. Wt: 223.66 g/mol
InChI Key: AHAVWRKUTAEVBN-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline: is an organic compound that features a chloro-substituted aniline ring linked to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methyl-2H-tetrazole under reducing conditions. The nitro group is reduced to an amine, and the tetrazole is introduced via a nucleophilic substitution reaction. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the materials science industry, it is used in the synthesis of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Candesartan: Another angiotensin II receptor antagonist with similar applications.

Uniqueness: 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrazole moiety provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

922711-50-0

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-2-[(2-methyltetrazol-5-yl)methyl]aniline

InChI

InChI=1S/C9H10ClN5/c1-15-13-9(12-14-15)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3

InChI Key

AHAVWRKUTAEVBN-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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